molecular formula C8H9ClN2S B13630993 5-Hydrazinobenzothiophene hydrochloride

5-Hydrazinobenzothiophene hydrochloride

Cat. No.: B13630993
M. Wt: 200.69 g/mol
InChI Key: VNEIHWRMXWHGQU-UHFFFAOYSA-N
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Description

(1-benzothiophen-5-yl)hydrazinehydrochloride is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzothiophen-5-yl)hydrazinehydrochloride typically involves the reaction of benzothiophene derivatives with hydrazine and hydrochloric acid. One common method involves the use of aryne intermediates with alkynyl sulfides to form the benzothiophene scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for (1-benzothiophen-5-yl)hydrazinehydrochloride are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-benzothiophen-5-yl)hydrazinehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (1-benzothiophen-5-yl)hydrazinehydrochloride involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives have been shown to inhibit certain enzymes and proteins, leading to their potential use as therapeutic agents . The compound may also interact with cellular receptors and ion channels, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-benzothiophen-5-yl)hydrazinehydrochloride is unique due to its specific hydrazine and hydrochloride functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H9ClN2S

Molecular Weight

200.69 g/mol

IUPAC Name

1-benzothiophen-5-ylhydrazine;hydrochloride

InChI

InChI=1S/C8H8N2S.ClH/c9-10-7-1-2-8-6(5-7)3-4-11-8;/h1-5,10H,9H2;1H

InChI Key

VNEIHWRMXWHGQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2)C=C1NN.Cl

Origin of Product

United States

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